molecular formula C26H22N2O2S B11491272 5-(1-azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one

5-(1-azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B11491272
M. Wt: 426.5 g/mol
InChI Key: ZZWADUNOGUWMSX-UHFFFAOYSA-N
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Description

5-(1-Azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure that includes an azepane ring, a phenylsulfanyl group, and an anthra[1,9-cd]isoxazol-6-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one typically involves a multistep process. One common method includes the following steps:

    Formation of the Isoxazole Core: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Phenylsulfanyl Group: This step often involves the use of thiophenol and a suitable oxidizing agent.

    Attachment of the Azepane Ring: This can be done through a nucleophilic substitution reaction using azepane and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.

    Reduction: The isoxazole ring can be reduced to an isoxazoline.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(1-azepanyl)-3-(phenylsulfonyl)-6H-anthra[1,9-cd]isoxazol-6-one.

    Reduction: Formation of 5-(1-azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The isoxazole ring can interact with various receptors and enzymes, modulating their function. The azepane ring can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its combination of an azepane ring, phenylsulfanyl group, and isoxazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22N2O2S

Molecular Weight

426.5 g/mol

IUPAC Name

10-(azepan-1-yl)-12-phenylsulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C26H22N2O2S/c29-25-18-12-6-7-13-19(18)26-23-22(25)20(28-14-8-1-2-9-15-28)16-21(24(23)27-30-26)31-17-10-4-3-5-11-17/h3-7,10-13,16H,1-2,8-9,14-15H2

InChI Key

ZZWADUNOGUWMSX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)SC6=CC=CC=C6

Origin of Product

United States

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